molecular formula C17H23NO3 B10783668 Rotraxate CAS No. 344872-06-6

Rotraxate

Cat. No.: B10783668
CAS No.: 344872-06-6
M. Wt: 289.4 g/mol
InChI Key: NVBZUCIQNYPGCI-UHFFFAOYSA-N
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Description

Rotraxate, also known as TEI 5103, is a compound with notable anti-ulcer properties. It is effective when taken orally and enhances blood circulation to the gastric mucosa, supporting its structural integrity. This compound is particularly useful in research focused on preventing or treating gastric ulcers through direct action on the gastric mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rotraxate involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Rotraxate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rotraxate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the protective effects of medications on the gastric mucosa.

    Biology: Investigated for its role in enhancing blood circulation to the gastric mucosa and supporting its structural integrity.

    Medicine: Explored for its potential in preventing or treating gastric ulcers through direct action on the gastric mucosa.

    Industry: Utilized in the development of anti-ulcer medications and related therapeutic agents

Mechanism of Action

Rotraxate exerts its effects by enhancing blood circulation to the gastric mucosa and supporting its structural integrity. The molecular targets and pathways involved include various receptors and signaling pathways that regulate blood flow and tissue integrity. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of specific enzymes and receptors in the gastric mucosa .

Comparison with Similar Compounds

Rotraxate is unique in its ability to enhance blood circulation to the gastric mucosa and support its structural integrity. Similar compounds include:

    Cimetidine: An H2 receptor antagonist used to treat gastric ulcers.

    Ranitidine: Another H2 receptor antagonist with similar applications.

    Omeprazole: A proton pump inhibitor used to reduce stomach acid production.

Compared to these compounds, this compound’s direct action on the gastric mucosa and its ability to enhance blood circulation make it a unique and valuable compound for research and therapeutic applications .

Properties

CAS No.

344872-06-6

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]phenyl]propanoic acid

InChI

InChI=1S/C17H23NO3/c18-11-13-3-8-15(9-4-13)17(21)14-6-1-12(2-7-14)5-10-16(19)20/h1-2,6-7,13,15H,3-5,8-11,18H2,(H,19,20)

InChI Key

NVBZUCIQNYPGCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

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